molecular formula C22H23ClN2O3S B6010650 [3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol

[3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol

Cat. No.: B6010650
M. Wt: 430.9 g/mol
InChI Key: ARWOWHHTBDBRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol, also known as QCM, is a chemical compound that has been extensively studied for its potential use in scientific research. QCM is a selective and potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

[3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol works by inhibiting the activity of PKC, an enzyme that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis. This compound has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using [3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol in lab experiments is its selectivity and potency as a PKC inhibitor. This compound has been shown to be more selective and potent than other PKC inhibitors such as staurosporine. However, one limitation of using this compound is its solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of [3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the role of this compound in oxidative stress and cell death needs to be further investigated.

Synthesis Methods

The synthesis of [3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol involves the reaction of 3-chlorobenzylamine with 8-quinolinesulfonyl chloride, followed by the addition of piperidine and reduction with sodium borohydride. The resulting product is this compound, which can be purified through recrystallization.

Scientific Research Applications

[3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

[3-[(3-chlorophenyl)methyl]-1-quinolin-8-ylsulfonylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c23-19-8-1-5-17(13-19)14-22(16-26)10-4-12-25(15-22)29(27,28)20-9-2-6-18-7-3-11-24-21(18)20/h1-3,5-9,11,13,26H,4,10,12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWOWHHTBDBRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)(CC4=CC(=CC=C4)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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